An In-depth Technical Guide to N-Formyl-Met-Leu-Phe-Lys (fMLFK): Synthesis, Structure, and Biological Activity
An In-depth Technical Guide to N-Formyl-Met-Leu-Phe-Lys (fMLFK): Synthesis, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl-Met-Leu-Phe-Lys (fMLFK) is a potent synthetic tetrapeptide that acts as a powerful chemoattractant for phagocytic leukocytes, playing a crucial role in the innate immune response. As an N-formylated peptide, it mimics bacterial proteins and activates a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), with a particularly high affinity for FPR1. This activation triggers a cascade of intracellular signaling events, leading to essential cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the chemical structure and synthesis of fMLFK, detailed experimental protocols for its biological characterization, and a summary of its key quantitative data. Furthermore, it elucidates the primary signaling pathways initiated by fMLFK binding to its receptor.
Chemical Structure and Properties
N-Formyl-Met-Leu-Phe-Lys is a tetrapeptide with the sequence N-Formyl-Methionine-Leucine-Phenylalanine-Lysine. The N-terminal methionine is formylated, a key feature for its recognition by FPRs.
Chemical Structure:
Table 1: Chemical and Physical Properties of fMLFK [1][2]
| Property | Value |
| Molecular Formula | C27H43N5O6S |
| Molecular Weight | 565.73 g/mol |
| CAS Number | 104180-18-9 |
| Appearance | White to off-white powder |
| Solubility | Insoluble in water. Soluble in DMSO and DMF.[1] |
| Purity | Typically >95% |
| Storage | Store at -20°C |
Synthesis of N-Formyl-Met-Leu-Phe-Lys
The synthesis of fMLFK is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by N-terminal formylation.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the manual synthesis of the peptide backbone on a resin support.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Phe-OH
-
Fmoc-Leu-OH
-
Fmoc-Met-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the lysine (B10760008) residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Phenylalanine):
-
Dissolve Fmoc-Phe-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for Fmoc-Leu-OH and Fmoc-Met-OH sequentially.
-
Final Fmoc Deprotection: After coupling the final methionine residue, perform a final Fmoc deprotection as described in step 2.
Experimental Protocol: N-Terminal Formylation
Materials:
-
Peptidyl-resin (Met-Leu-Phe-Lys(Boc)-Wang resin)
-
Formic acid
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM)
Procedure:
-
Activation of Formic Acid: In a separate flask, dissolve formic acid (10 equivalents) and isobutyl chloroformate (10 equivalents) in DCM and cool to 0°C.
-
Addition of Base: Slowly add NMM (10 equivalents) to the cooled solution.
-
Formylation Reaction: Add the activated formic acid mixture to the peptidyl-resin and shake for 2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DCM and DMF.
Cleavage and Purification
Procedure:
-
Cleavage from Resin: Treat the formylated peptidyl-resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified fractions to obtain the final fMLFK peptide as a white powder.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Biological Activity and Signaling Pathways
fMLFK exerts its biological effects primarily through the activation of Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes.
Receptor Binding and Activation
fMLFK is a potent and selective agonist for FPR1. The binding of fMLFK to FPR1 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins of the Gi family.
Table 2: Receptor Activation Potency (EC50 values)
| Peptide | Receptor | EC50 (nM) |
| fMLFK | FPR1 | 3.5 [3] |
| fMLFK | FPR2 | 6700[3] |
| fMLP | FPR1 | ~1-10 |
Downstream Signaling Pathways
The activation of the Gi protein by the fMLFK-FPR1 complex initiates several downstream signaling cascades:
-
Phospholipase C (PLC) Pathway: The Gβγ subunits of the activated G protein stimulate PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunits also activate PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt/PKB, which are involved in cell survival and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of FPR1 can also lead to the activation of the MAPK cascade, including ERK1/2, p38, and JNK. This pathway is crucial for gene expression and cell differentiation.
Key Experimental Protocols for Biological Characterization
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Neutrophils or FPR1-expressing cell line
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
fMLFK
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Isolate primary neutrophils or culture an FPR1-expressing cell line to confluency.
-
Dye Loading: Incubate the cells with Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Assay:
-
Place the cell plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of fMLFK at various concentrations.
-
Record the change in fluorescence intensity over time (Excitation: ~494 nm, Emission: ~516 nm).
-
-
Data Analysis: Determine the EC50 value from the dose-response curve.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
Boyden chamber with a porous membrane (3-5 µm pores)
-
RPMI-1640 medium
-
fMLFK
Procedure:
-
Chamber Setup:
-
Add RPMI-1640 medium containing various concentrations of fMLFK to the lower chamber of the Boyden apparatus.
-
Add medium without fMLFK to the control wells.
-
-
Cell Seeding: Place a suspension of isolated neutrophils in RPMI-1640 in the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Quantification:
-
Remove the membrane and fix and stain the cells that have migrated to the underside.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of fMLFK to determine the optimal chemotactic concentration.
Superoxide Production Assay (Cytochrome c Reduction)
This assay measures the production of superoxide anions, a key component of the oxidative burst in neutrophils.
Materials:
-
Isolated human neutrophils
-
Cytochrome c
-
fMLFK
-
Superoxide dismutase (SOD)
-
Spectrophotometer
Procedure:
-
Cell Suspension: Prepare a suspension of neutrophils in a suitable buffer.
-
Assay Mixture: In a microplate well, combine the neutrophil suspension, cytochrome c, and either buffer (control) or fMLFK. For a negative control, add SOD to a separate set of wells to scavenge superoxide.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide results in an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the rate of superoxide production based on the change in absorbance and the extinction coefficient of reduced cytochrome c.
Conclusion
N-Formyl-Met-Leu-Phe-Lys is a valuable tool for studying the intricacies of the innate immune system and the signaling pathways governed by formyl peptide receptors. Its straightforward synthesis and potent, selective biological activity make it an ideal probe for investigating leukocyte chemotaxis, inflammation, and host defense mechanisms. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize fMLFK effectively in their studies and to explore the therapeutic potential of targeting the FPR signaling axis.
